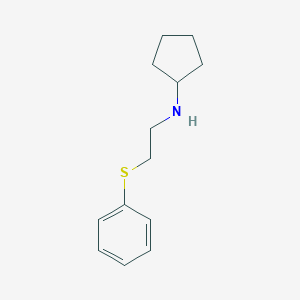
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivatization
Synthesis of Pyridines : The compound is used in the synthesis of di-, tri-, and tetrasubstituted pyridines through a process involving Michael addition-lactamization and sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence (Stark et al., 2014).
Carbonic Anhydrase Inhibition : Related compounds structurally similar to pritelivir, which include N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide, have been explored as inhibitors of human carbonic anhydrase isoforms. These studies show potential applications in treating various diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Sulfamoylation of Hydroxyl Group : Research indicates efficient methods for sulfamoylation reactions involving hydroxyl groups, which is a key step in the synthesis of various compounds, including N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide (Okada et al., 2000).
Chemical Properties and Applications
Fluorinated Polyamides : The compound is involved in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides show potential in creating materials with high thermal stability and low dielectric constants (Liu et al., 2013).
Antimicrobial Agents : Derivatives of N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide have been synthesized for use as antimicrobial agents, showing promise in the fight against bacterial and fungal infections (Darwish et al., 2014).
Broad-Spectrum Antibodies : The compound's derivatives have been used in the development of broad-spectrum antibodies for sulfonamide antibiotics, aiding in the development of highly sensitive assays for the detection of these antibiotics in milk samples (Adrián et al., 2009).
Ionic Liquids : N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide derivatives have been used in the synthesis of room temperature ionic liquids (RTILs), a class of compounds with various industrial applications (Zhang et al., 2003).
γ-Lactam Derivatives : The compound is employed in the palladium-catalyzed carbonylative cyclization of amines, which is useful for the diversification of amino acids and peptides into γ-lactam derivatives (Hernando et al., 2016).
Sulfoximine Insecticides : Derivatives of N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide, such as sulfoxaflor, represent a new class of insecticides with efficacy against a range of sap-feeding insects. They offer a unique mode of action and a different structure-activity relationship compared to other insecticides (Sparks et al., 2013).
Propiedades
IUPAC Name |
2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCOUNLBXVTVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B432253.png)
![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B432254.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B432256.png)
![2-mercapto-6-{[(1-phenyl-1H-tetraazol-5-yl)thio]methyl}-4-pyrimidinol](/img/structure/B432257.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432258.png)
![6-[(3,5-dimethylpiperidin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B432259.png)
![6-(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-N-p-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B432260.png)
![N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B432261.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2,5-diazabicyclo[4.4.0]dec-3-yl)acetamide](/img/structure/B432264.png)
![1-(3-Chloro-4-methylphenyl)-3-[(4,6-dihydroxy-5-propyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B432265.png)

![3-[(4,6-Dihydroxy-5-propyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B432270.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B432276.png)
